3-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine
Overview
Description
3-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine: is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features a methyl group at the 5-position, an isobutyl group at the 4-position, and an amine group at the 3-position. Pyrazoles are known for their diverse biological activities and are often used as building blocks in pharmaceutical and agrochemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method is the reaction of 2-methyl-3-oxobutanoic acid with hydrazine hydrate, followed by alkylation with isobutyl bromide under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: Reduction of the compound can lead to the formation of corresponding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. It serves as a precursor for the synthesis of pyrazolo[1,5-a]pyrimidines, which have significant pharmaceutical applications .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its derivatives are being investigated for their ability to modulate biological pathways involved in various diseases.
Industry: In the agrochemical industry, the compound is used in the development of new pesticides and herbicides. Its derivatives have shown efficacy in controlling pests and weeds.
Mechanism of Action
The mechanism of action of 3-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
4-isopropyl-1H-pyrazol-3-amine: Similar structure but with an isopropyl group instead of an isobutyl group.
5-methyl-1H-pyrazol-3-amine: Lacks the isobutyl group at the 4-position.
4-(2-methylpropyl)-1H-pyrazol-3-amine: Lacks the methyl group at the 5-position.
Uniqueness: 3-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine is unique due to the presence of both the methyl and isobutyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to molecular targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
5-methyl-4-(2-methylpropyl)-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-5(2)4-7-6(3)10-11-8(7)9/h5H,4H2,1-3H3,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAYBCXBSHMAKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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